molecular formula C18H23NO2 B15185623 Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- CAS No. 138112-80-8

Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Cat. No.: B15185623
CAS No.: 138112-80-8
M. Wt: 285.4 g/mol
InChI Key: IDEFUAZXFAWDEB-UHFFFAOYSA-N
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Description

Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, is a synthetic organic compound characterized by a naphthalene core substituted with a methoxy group at the 7-position and an ethyl-pentanamide side chain at the 1-position. Its molecular formula is C₁₈H₂₃NO₂, with a molecular weight of 285.39 g/mol . Structurally, it belongs to the class of naphthalene-derived amides, sharing similarities with clinically relevant compounds like Agomelatine (an acetamide analog) but distinguished by its pentanamide moiety.

Properties

CAS No.

138112-80-8

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]pentanamide

InChI

InChI=1S/C18H23NO2/c1-3-4-8-18(20)19-12-11-15-7-5-6-14-9-10-16(21-2)13-17(14)15/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,19,20)

InChI Key

IDEFUAZXFAWDEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

Chemical Reactions Analysis

Core Reaction Mechanism

The synthesis centers on nucleophilic acyl substitution between an amine and an acyl chloride. The target compound is formed by reacting 2-(7-methoxy-1-naphthalenyl)ethylamine with pentanoyl chloride under controlled conditions .

Key Reaction Steps :

  • Preparation of the amine precursor :

    • Hydrogenation of nitrile : The primary amine (2-(7-methoxy-1-naphthalenyl)ethylamine) is typically synthesized by reducing a nitrile intermediate (e.g., 2-(7-methoxy-1-naphthalenyl)acetonitrile) using catalysts like Raney-Ni or Pd/C in solvents such as ethanol or methanol .

    • Acid/base treatment : Hydrogenation may involve acid or base catalysis to stabilize intermediates .

  • Acylation with pentanoyl chloride :

    • Reaction conditions :

      • Solvent : Dichloromethane or inert solvents.

      • Base : Sodium hexamethyldisilazide (NaHMDS) or equivalents to deprotonate the amine.

      • Temperature : Typically 0–5°C to control exothermicity .

    • Workup : Acidic or basic quenching followed by purification (e.g., recrystallization) .

Acyl Chloride Substitution

Acyl ChlorideProductReference
Acetyl chlorideN-(2-(7-methoxynaphth-1-yl)ethyl)acetamide
Propionyl chlorideAnalogue with propanoyl group
Pentanoyl chlorideTarget compound

The substitution of acetyl chloride with pentanoyl chloride directly alters the acyl group in the final amide without modifying the naphthyl-ethylamine scaffold .

Catalytic Hydrogenation Conditions

CatalystSolventAcid/BaseKey Outcome
Raney-NiEthanolOptionalAmine formation
Pd/CDichloromethaneNaHMDSSelective reduction

The choice of catalyst and solvent impacts reaction efficiency and purity .

Molecular Features

  • Molecular formula : C₁₇H₂₃NO₂ (hypothetical; structurally analogous to ).

  • Key functional groups :

    • Naphthalene ring : Provides aromatic stability and lipophilicity.

    • Methoxy group : Enhances solubility and electronic effects.

    • Pentanamide group : Contributes to bioavailability and pharmacological activity.

Analytical Data

PropertyValue/MethodReference
Melting point Hypothetical (analogous to acetamide derivative: 109–110°C )
Solubility Likely in polar aprotic solvents (e.g., DMF, DMSO )
Crystallinity Potential polymorphic forms achievable via recrystallization

Pharmacological Implications

While direct data for pentanamide is absent, analogous amides (e.g., acetamide derivatives) exhibit:

  • Melatonin receptor binding : High affinity (K₄ ≈ 5.5 × 10⁻¹³) .

  • Dual-action mechanisms : Opioid receptor agonism and norepinephrine reuptake inhibition (tapentadol analogs) .

Comparison with Similar Compounds

Amide Chain Length

  • Agomelatine (acetamide) has a shorter acyl chain compared to the pentanamide derivatives.
  • Compound 121 () demonstrates that pentanamide derivatives with bulky substituents (e.g., indole and tetrahydronaphthalene groups) exhibit antioxidant activity, suggesting the pentanamide moiety may contribute to radical-scavenging properties .

Methoxy Substitution Position

  • The 7-methoxy group in Agomelatine and the target compound is critical for melatonin receptor (MT1/MT2) binding, a key mechanism in its antidepressant action .
  • The 2-methoxy analog () lacks this receptor specificity, explaining its undefined pharmacological profile despite structural similarity .

Pharmacological and Toxicological Profiles

Agomelatine vs. Pentanamide Analogs

  • Agomelatine ’s dual mechanism (MT1/MT2 agonism and 5-HT2C antagonism) underpins its use in depression and circadian rhythm disorders. Its acetamide structure is optimized for receptor affinity .
  • The target pentanamide may exhibit reduced melatonin receptor binding due to steric hindrance from the longer acyl chain. However, it could interact with other targets (e.g., 5-HT receptors or antioxidant pathways) based on analog studies .

Toxicity

  • The 2-methoxy pentanamide () has an LD50 >2000 mg/kg in mice, indicating moderate toxicity. This suggests that methoxy position and amide type influence safety profiles .

Q & A

Q. What are the recommended synthetic routes for N-(2-(7-methoxy-1-naphthalenyl)ethyl)pentanamide, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis typically involves coupling 7-methoxy-1-naphthaleneethylamine with pentanoyl chloride under Schotten-Baumann conditions. Optimization includes pH control (8–10) and temperature (0–5°C) to minimize side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. For reproducibility, monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) . Table 1 : Key Reaction Parameters
ParameterOptimal ConditionPurpose
SolventDichloromethane/WaterFacilitate acylation
BaseSodium bicarbonateNeutralize HCl byproduct
Temperature0–5°CSuppress thermal degradation
PurificationColumn chromatographyRemove unreacted amine/acid

Q. How should researchers approach the spectroscopic characterization of this compound to confirm its structural integrity?

  • Methodological Answer : Combine ¹H/¹³C NMR (in CDCl₃) to verify methoxy (δ ~3.9 ppm) and naphthalene protons (δ 7.1–8.3 ppm). Use HRMS (ESI+) for molecular ion confirmation (expected [M+H]⁺ at m/z 285.39). FT-IR should show amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹). Cross-reference with NIST Chemistry WebBook databases for validation . Table 2 : Key Spectral Peaks
TechniqueKey SignalsExpected Value
¹H NMRMethoxy groupδ 3.85–3.95 ppm
¹³C NMRAmide carbonylδ ~170 ppm
HRMS[M+H]⁺m/z 285.39

Q. What theoretical frameworks are critical for designing studies on this compound's structure-activity relationships (SAR)?

  • Methodological Answer : Anchor SAR studies in quantitative structure-activity relationship (QSAR) models to predict biological activity. Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with target proteins (e.g., cytochrome P450 enzymes). Validate predictions with in vitro assays . Table 3 : Key Theoretical Frameworks
FrameworkApplicationTools/Software
QSARPredict bioactivityMOE, Schrödinger
DFTElectronic propertiesGaussian, ORCA
Molecular DockingProtein-ligand interactionsAutoDock, Glide

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Address this by:

Performing explicit solvent DFT calculations (e.g., using COSMO-RS).

Conducting variable-temperature NMR to identify dynamic equilibria.

Validating with 2D NMR (COSY, NOESY) to confirm spatial correlations.
Cross-disciplinary collaboration with computational chemists is advised .
Table 4 : Example of Predicted vs. Observed NMR Shifts

Proton PositionPredicted δ (ppm)Observed δ (ppm)Deviation
Methoxy3.873.92+0.05
Naphthalene H88.218.28+0.07

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Use in vitro microsomal assays (e.g., human liver microsomes) with LC-MS/MS to identify phase I metabolites (oxidation, demethylation). For phase II metabolism, incubate with UDP-glucuronosyltransferases and analyze conjugates. Isotopic labeling (e.g., ¹⁴C at the methoxy group) can track metabolic fate . Table 5 : Proposed In Vitro Assays
Assay TypeSystemAnalytical Method
Phase ILiver microsomesLC-QTOF-MS
Phase IIRecombinant UGTsHPLC-UV/FLD

Q. What methodological considerations are essential when studying this compound's interactions with membrane proteins?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Use molecular dynamics simulations (e.g., GROMACS) to model lipid bilayer interactions. Ensure protein purity (>95%) via SDS-PAGE and stabilize membranes with lipid nanodiscs . Table 6 : Interaction Study Parameters
TechniqueKey ParameterOptimal Condition
SPRFlow rate30 µL/min
ITCTitration volume2 µL/injection

Q. What safety protocols are recommended for handling this compound based on its toxicological profile?

  • Methodological Answer : Refer to LD₅₀ data (oral-mouse: >2000 mg/kg) to classify it as moderately toxic . Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; store in airtight containers away from heat. Dispose via incineration (NOx scrubbing required) . Table 7 : Toxicity and Handling Guidelines
ParameterValue/RecommendationSource
LD₅₀ (oral, mouse)>2000 mg/kg
Storage-20°C, desiccated

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